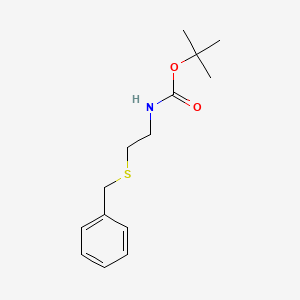

S-Benzyl-N-boc-ethanethiolamine

Descripción general

Descripción

S-Benzyl-N-boc-ethanethiolamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO2S and its molecular weight is 267.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

S-Benzyl-N-boc-ethanethiolamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and proteomics. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C14H21NO2S

- Molecular Weight : 267.39 g/mol

- Density : 1.079 g/cm³

- Boiling Point : 391.4 °C at 760 mmHg

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is significant in organic synthesis for protecting amines during chemical reactions.

Synthesis Pathways

This compound can be synthesized through several methods, with notable routes including:

- From Benzyl Mercaptan : The compound can be synthesized from benzyl mercaptan and TERT-BUTYL N-[2-(TOSYLOXY)ETHYL]CARBAMATE.

- One-Pot Tandem Reactions : A one-pot reductive amination process can yield N-Boc protected secondary amines efficiently using sodium triacetoxyborohydride (STAB) in combination with Boc anhydride .

Medicinal Chemistry Applications

This compound plays a crucial role in medicinal chemistry due to its ability to act as a precursor in the synthesis of various bioactive compounds. Some key applications include:

- Hydroamination Reactions : It has been utilized in the hydroamination of aryl C-H bonds, facilitating the development of sustainable protocols for synthesizing complex molecules like benzo[c]isoxazol-3(1H)-ones.

- Tracer Development : The compound has been instrumental in creating no-carrier-added [*I]MIBG, a tracer for imaging neuroendocrine tumors, highlighting its importance in diagnostic applications.

Chemical Catalysis

The compound is also noted for its catalytic properties:

- Stereospecific C–S Coupling Reactions : It is involved in synthesizing enantiopure benzylic thioethers and sulfones via copper-catalyzed reactions, demonstrating its utility in maintaining chirality during synthesis.

Peptide Synthesis

Research indicates that this compound is used in solid-phase peptide synthesis (SPPS), particularly for the assembly of peptides through native chemical ligation. This method emphasizes its versatility in peptide bond formation and protection strategies.

Summary Table of Biological Activities

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for complex bioactive compounds; tracer development for neuroendocrine tumors |

| Chemical Catalysis | Used in stereospecific C–S coupling reactions; maintains chirality |

| Peptide Synthesis | Employed in solid-phase peptide synthesis; crucial for native chemical ligation |

| Antimicrobial Activity | Potential antibacterial properties against Gram-positive bacteria; further research needed |

Propiedades

IUPAC Name |

tert-butyl N-(2-benzylsulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXHNIOFBFCJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652451 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873330-01-9 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.